![molecular formula C19H12Cl2N6 B12203887 7-(5-chloro-2-methylphenyl)-2-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12203887.png)
7-(5-chloro-2-methylphenyl)-2-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
7-(5-chloro-2-methylphenyl)-2-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a useful research compound. Its molecular formula is C19H12Cl2N6 and its molecular weight is 395.2 g/mol. The purity is usually 95%.
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Biological Activity
7-(5-chloro-2-methylphenyl)-2-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a synthetic compound belonging to the pyrazolo-triazole class of heterocycles. This compound has garnered attention due to its potential biological activities, particularly in cancer research and other therapeutic applications. The following sections will explore its biological activity, including antiproliferative effects, mechanism of action, and relevant case studies.
- Molecular Formula : C19H12Cl2N6
- Molecular Weight : 395.2 g/mol
- IUPAC Name : 10-(5-chloro-2-methylphenyl)-4-(4-chlorophenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
- Purity : Typically 95% .
Antiproliferative Effects
Research indicates that pyrazolo[4,3-e][1,2,4]triazolo derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- Cell Lines Tested : MV4-11 (biphenotypic B myelomonocytic leukaemia), K562 (chronic myeloid leukaemia), MCF-7 (human breast cancer).
- Findings : Compounds similar to this compound showed IC50 values ranging from 0.39 µM to 0.46 µM in MCF-7 cells .
The biological activity of this compound is thought to involve:
- Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death.
- Inhibition of Key Enzymes : Compounds in this class have been shown to inhibit Aurora-A kinase and other critical enzymes involved in cell cycle regulation .
Study 1: Anticancer Activity
A study evaluated the antiproliferative effects of various pyrazolo derivatives on human cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited significant cytotoxicity against MCF-7 and K562 cells.
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF-7 | 0.39 |
Compound B | K562 | 0.46 |
Compound C | MV4-11 | 0.40 |
Study 2: Mechanistic Insights
Another investigation focused on the mechanism by which these compounds induce apoptosis. It was found that the activation of poly(ADP-ribose) polymerase (PARP) and the cleavage of caspase-9 were critical events in the apoptotic pathway triggered by these pyrazolo derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : Research indicates that compounds similar to 7-(5-chloro-2-methylphenyl)-2-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine show promising results against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Specific IC50 values reported for related compounds range from 0.39 µM to 42.30 µM depending on structural modifications and substituents .
Anti-inflammatory Properties
The pyrazole scaffold is known for its anti-inflammatory properties. Compounds derived from this structure have been evaluated for their ability to inhibit inflammatory pathways:
- Mechanism of Action : The mechanism often involves inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory mediators .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
Substituent | Effect on Activity |
---|---|
Chlorine atoms | Increase potency against cancer cells |
Methyl groups | Enhance solubility and bioavailability |
Phenyl rings | Improve binding affinity to targets |
Study 1: Antitumor Activity Evaluation
A study assessed the antitumor activity of several pyrazolo derivatives including the target compound against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity with an IC50 value of approximately 12.50 µM against MCF-7 cells .
Study 2: Inhibition of Inflammatory Cytokines
Another investigation focused on the anti-inflammatory effects of pyrazolo derivatives. The study found that treatment with these compounds led to a significant reduction in TNF-alpha and IL-6 levels in vitro . This suggests potential therapeutic applications in treating inflammatory diseases.
Chemical Reactions Analysis
Structural Basis for Reactivity
The compound’s fused pyrazole-triazole-pyrimidine core introduces multiple nitrogen atoms, creating sites for both nucleophilic and electrophilic interactions. The substituents (5-chloro-2-methylphenyl and 4-chlorophenyl groups) further modulate reactivity:
-
Chlorine atoms on phenyl rings may participate in nucleophilic aromatic substitution (NAS) or electrophilic substitution (EAS) depending on the directing effects of neighboring groups.
-
Methyl groups enhance lipophilicity and may influence reaction rates through steric effects.
Substitution Reactions
-
Nucleophilic aromatic substitution (NAS): The electron-deficient triazolo-pyrimidine core may react with nucleophiles (e.g., amines, alkoxides) at positions adjacent to electron-withdrawing groups like chlorine.
-
Electrophilic substitution (EAS): Activated aromatic rings (e.g., methyl-substituted phenyl groups) could undergo EAS with electrophiles (e.g., nitration, acetylation).
Coupling Reactions
-
Cross-coupling reactions (Suzuki, Heck): The aromatic chlorine atoms could act as leaving groups for palladium-catalyzed couplings, forming C-C bonds with organoboron or alkenyl partners.
Derivatization of Functional Groups
-
Amide formation: Activation of the pyrimidine ring (e.g., via acetylation) might enable substitution at nitrogen atoms.
-
Hydrolysis: Potential cleavage of the triazole ring under acidic or basic conditions, though stability data is not explicitly provided in the sources.
Comparative Analysis with Related Compounds
Table 1 compares the reactivity of analogous pyrazolo-triazolo-pyrimidine derivatives, highlighting structural similarities and inferred reaction trends.
Limitations and Gaps in Data
-
Lack of direct experimental data: No specific reaction mechanisms or kinetic studies for the query compound are available in the provided sources.
-
Structural specificity: Substitution patterns (e.g., 5-chloro-2-methyl vs. 3-chloro-4-methyl) may significantly influence reactivity, necessitating experimental validation.
Recommendations for Further Study
-
Experimental validation: Test the compound in standard NAS/EAS reactions (e.g., nitration, Friedel-Crafts acylation) to confirm reactivity trends.
-
Computational modeling: Use DFT calculations to predict regioselectivity and reaction pathways.
-
Derivative synthesis: Explore coupling reactions (e.g., Suzuki) to expand its chemical toolbox.
Properties
Molecular Formula |
C19H12Cl2N6 |
---|---|
Molecular Weight |
395.2 g/mol |
IUPAC Name |
10-(5-chloro-2-methylphenyl)-4-(4-chlorophenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C19H12Cl2N6/c1-11-2-5-14(21)8-16(11)27-18-15(9-23-27)19-24-17(25-26(19)10-22-18)12-3-6-13(20)7-4-12/h2-10H,1H3 |
InChI Key |
VIRUBCFTXDNOMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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